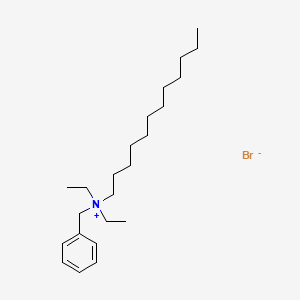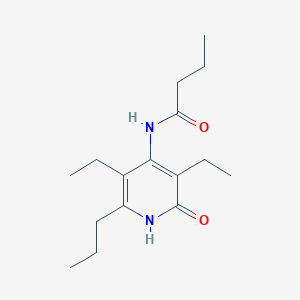
1-Chloro-2-methoxycyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methoxycyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a cyclopentane ring. The molecular formula of this compound is C6H11ClO.
Méthodes De Préparation
The synthesis of 1-Chloro-2-methoxycyclopentane can be achieved through various methods. One common synthetic route involves the chlorination of 2-methoxycyclopentanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of 2-methoxycyclopentanol or 2-methoxycyclopentylamine, respectively.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-chlorocyclopentanone.
Reduction Reactions: The compound can undergo reduction to form 2-methoxycyclopentane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-methoxycyclopentane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological molecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Research into the potential pharmacological properties of this compound is ongoing. It may have applications in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methoxycyclopentane involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methoxycyclopentane can be compared with other similar compounds, such as:
1-Chloro-2-methylcyclopentane: This compound has a methyl group instead of a methoxy group. The presence of the methoxy group in this compound makes it more reactive in certain chemical reactions.
2-Chlorocyclopentanone: This compound has a carbonyl group instead of a methoxy group. The carbonyl group imparts different chemical properties, making it suitable for different applications.
Cyclopentyl methyl ether: This compound has an ether group instead of a chlorine atom. The ether group provides different reactivity and stability compared to the chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
88536-50-9 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
1-chloro-2-methoxycyclopentane |
InChI |
InChI=1S/C6H11ClO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3 |
Clé InChI |
QASRDBJMTKRJMM-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


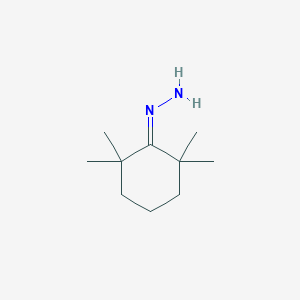

![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
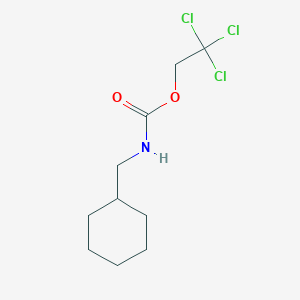
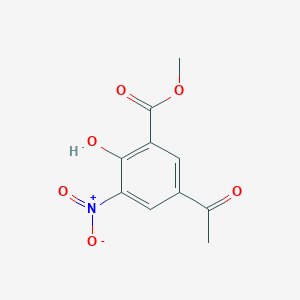
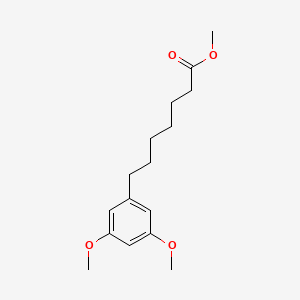

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
